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molecular formula C4H4ClN3 B1589922 5-Chloropyridazin-4-amine CAS No. 53180-92-0

5-Chloropyridazin-4-amine

Cat. No. B1589922
M. Wt: 129.55 g/mol
InChI Key: YUCAFBOLEPKKCB-UHFFFAOYSA-N
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Patent
US08748434B2

Procedure details

The title compound was prepared in analogy to example 1, intermediate b, from 5-chloro-pyridazin-4-ylamine (CAS RN 53180-92-0) and 2-methylphenylboronic acid (CAS RN). Light yellow solid (37%). MS (ESI+): m/z=186.103 ([M+H]+).
[Compound]
Name
intermediate b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
yellow solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([NH2:8])=[CH:4][N:5]=[N:6][CH:7]=1.[CH3:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1B(O)O>>[C:10]1([CH3:9])[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:2]1[C:3]([NH2:8])=[CH:4][N:5]=[N:6][CH:7]=1

Inputs

Step One
Name
intermediate b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CN=NC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1)B(O)O
Step Two
Name
yellow solid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)C=1C(=CN=NC1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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